N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine (CAS 37707-23-6), commonly known as N-desmethylpromethazine or Promethazine EP Impurity C, is a primary compendial degradation product and a major hepatic cytochrome P450 (CYP2D6/CYP2B6) metabolite of the first-generation antihistamine promethazine [1]. Structurally, it is the N-monodesmethyl analog of the parent phenothiazine. In industrial and clinical procurement, this exact compound is primarily sourced as an analytical reference standard. It is critical for pharmaceutical quality control (QC) to meet strict European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monograph requirements for impurity profiling [2]. Furthermore, its direct correlation with CYP2D6 enzymatic activity makes it an indispensable biomarker standard for pharmacokinetic tracking and pharmacogenomic phenotyping in clinical research [3].
In regulatory compliance and metabolic profiling, substituting N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine with the parent drug, a crude phenothiazine mixture, or alternative impurities (such as Promethazine Sulfoxide / Impurity D) fundamentally compromises assay validity [1]. Compendial methods require exact Relative Retention Times (RRTs) and specific UV response factors to quantify degradation accurately [1]. A generic in-class substitute cannot calibrate the HPLC/UPLC system to resolve the N-demethylation pathway from oxidation pathways. Additionally, in pharmacokinetic studies, the formation of this specific N-desmethyl metabolite is tied directly to CYP2D6 and CYP2B6 activity, whereas other metabolites are not; using a surrogate standard would obliterate the ability to distinguish between poor and extensive metabolizer phenotypes [2].
In pharmacokinetic workflows, the formation of N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine is strictly dependent on CYP2D6 enzymatic activity, making it a critical biomarker for patient phenotyping [1]. Studies demonstrate that poor metabolizers exhibit little to no elimination of this specific metabolite, whereas intermediate and extensive metabolizers (comprising ~66% of the population) show robust formation [1]. Procuring the exact N-desmethylpromethazine standard allows laboratories to establish precise calibration curves for biological fluid analysis, a capability impossible to achieve using the parent drug or oxidative metabolites.
| Evidence Dimension | In vivo metabolic conversion rate (Laboratory workflow fit) |
| Target Compound Data | Robust N-desmethylpromethazine formation (~66% of subjects classified as intermediate/extensive metabolizers). |
| Comparator Or Baseline | Poor metabolizers (~33.3% of subjects) showing negligible N-desmethylpromethazine elimination. |
| Quantified Difference | Binary presence/absence of the metabolite directly stratifies extensive vs. poor metabolizer phenotypes. |
| Conditions | Biological fluid analysis via TLC-UV or LC-MS following promethazine administration. |
Procuring this exact standard is essential for clinical laboratories needing to validate CYP2D6 metabolic phenotypes and assess patient-specific pharmacokinetic clearance rates.
For pharmaceutical batch release, N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine must be quantified as Promethazine EP Impurity C to ensure API stability and regulatory compliance [1]. Generic phenothiazine standards or the parent promethazine cannot be used to calibrate the specific UV response factor and Relative Retention Time (RRT) required by pharmacopeial monographs [1]. Utilizing the exact CAS 37707-23-6 standard ensures that analytical methods can accurately detect Impurity C down to strict compendial limits (e.g., NMT 0.2% - 0.5%), preventing batch rejection due to uncalibrated degradation peaks.
| Evidence Dimension | Regulatory impurity quantification limit (Purity-linked usability) |
| Target Compound Data | Exact calibration of Promethazine EP Impurity C for limits as low as 0.2%. |
| Comparator Or Baseline | Generic phenothiazine standards or parent promethazine. |
| Quantified Difference | Generic standards yield incorrect response factors, failing to quantify Impurity C accurately at the <0.5% threshold required by EP/USP monographs. |
| Conditions | Stability-indicating HPLC/UPLC assays for Promethazine HCl API and finished dosage forms. |
Pharmaceutical manufacturers must procure CAS 37707-23-6 to legally release promethazine batches and prove compliance with pharmacopeial degradation limits.
Developing stability-indicating assays requires baseline resolution between various degradation pathways. N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine (Impurity C) provides the necessary reference to ensure that N-demethylation products do not co-elute with oxidation products like Promethazine Sulfoxide (Impurity D) . By injecting the exact Impurity C standard, analytical chemists can verify system suitability, ensuring a peak resolution (Rs) greater than 1.5 between closely eluting phenothiazine analogs . This specific selectivity check cannot be performed using crude degradation mixtures.
| Evidence Dimension | System suitability and peak resolution (Laboratory workflow fit) |
| Target Compound Data | N-desmethylpromethazine (Impurity C) reference standard. |
| Comparator Or Baseline | Crude degradation mixtures or Promethazine Sulfoxide (Impurity D). |
| Quantified Difference | Provides exact Relative Retention Time (RRT) mapping to achieve baseline resolution (Rs > 1.5) from oxidative degradation products. |
| Conditions | Reverse-phase liquid chromatography (RP-HPLC) with UV detection. |
Analytical chemists require this specific compound to prove that N-demethylation degradation does not co-elute with oxidation products, ensuring assay specificity.
Procuring N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine is mandatory for QA/QC laboratories conducting batch release and stability testing of promethazine hydrochloride APIs and finished dosages (such as oral solutions and injections). It serves as the exact reference standard to quantify Promethazine EP Impurity C, ensuring the product meets strict European Pharmacopoeia (EP) and United States Pharmacopeia (USP) degradation limits [1].
In clinical pharmacokinetics, this compound is utilized as a definitive reference marker to classify patients as poor, intermediate, or extensive CYP2D6 metabolizers. By calibrating LC-MS or HPLC assays with this exact standard, researchers can accurately quantify the N-demethylation of promethazine in biological fluids, directly mapping patient-specific enzymatic activity [2].
Analytical chemists employ this standard during forced degradation studies to validate new HPLC and UPLC methods. Using the pure Impurity C standard ensures that the chromatographic system achieves baseline resolution between N-demethylation products and other common degradation pathways, such as oxidation to promethazine sulfoxide [1].